molecular formula C11H15F2NO B2917747 N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide CAS No. 2361639-54-3

N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide

Cat. No.: B2917747
CAS No.: 2361639-54-3
M. Wt: 215.244
InChI Key: HJIRPHVLIKBZAX-UHFFFAOYSA-N
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Description

N-({2,2-difluorospiro[24]heptan-1-yl}methyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a spirocyclic structure with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide typically involves the reaction of {2,2-difluorospiro[2.4]heptan-1-yl}methanamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure and fluorine atoms contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide
  • {2,2-difluorospiro[2.4]heptan-1-yl}methanamine

Uniqueness

N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide is unique due to its specific spirocyclic structure and the presence of two fluorine atoms.

Properties

IUPAC Name

N-[(2,2-difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-2-9(15)14-7-8-10(11(8,12)13)5-3-4-6-10/h2,8H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIRPHVLIKBZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2(C1(F)F)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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